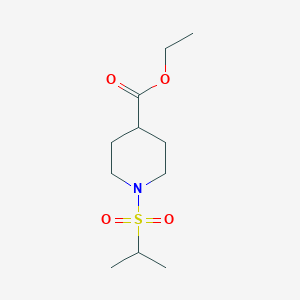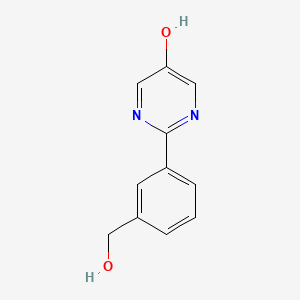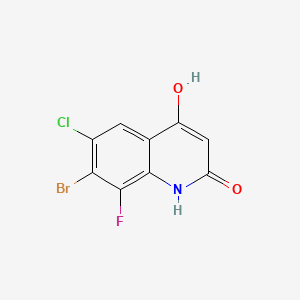
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with two hydroxyl groups at positions 2 and 4. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by hydroxylation. For instance, the bromination and chlorination of 8-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions. Subsequent hydroxylation at positions 2 and 4 can be carried out using strong bases like sodium hydroxide or potassium hydroxide in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups at positions 2 and 4 can undergo oxidation to form quinones or reduction to form dihydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex heterocycles.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroquinolines and related compounds.
Aplicaciones Científicas De Investigación
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows the compound to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-7-chloro-8-fluoroquinoline: Lacks the hydroxyl groups at positions 2 and 4, resulting in different chemical and biological properties.
7-Bromo-4-chloro-8-fluoroquinoline: Similar halogenation pattern but different substitution positions, leading to variations in reactivity and applications.
8-Fluoroquinoline: Contains only the fluorine atom, making it less reactive compared to the multi-halogenated derivatives.
Uniqueness
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol is unique due to the presence of multiple halogen atoms and hydroxyl groups, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H4BrClFNO2 |
|---|---|
Peso molecular |
292.49 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-8-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrClFNO2/c10-7-4(11)1-3-5(14)2-6(15)13-9(3)8(7)12/h1-2H,(H2,13,14,15) |
Clave InChI |
QNRPYJIZQNZNFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=O)NC2=C(C(=C1Cl)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


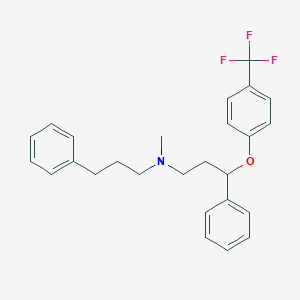
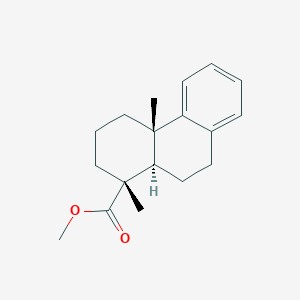

![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
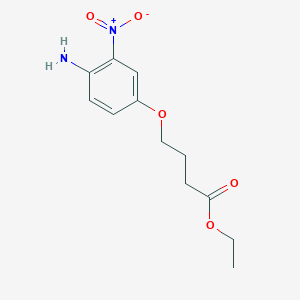
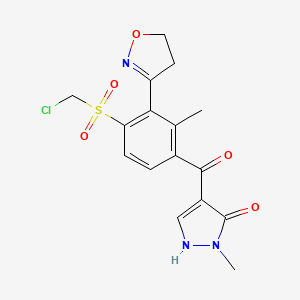

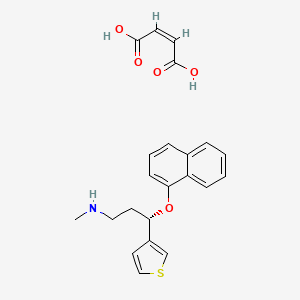
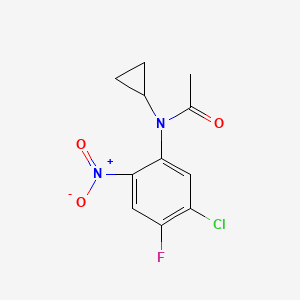
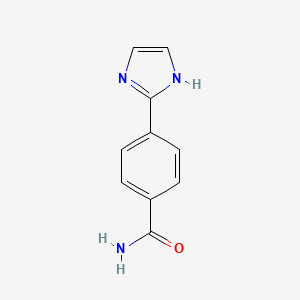

![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
